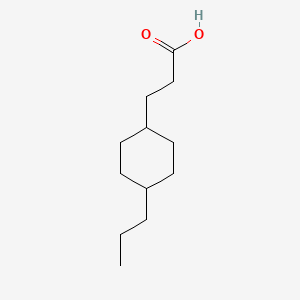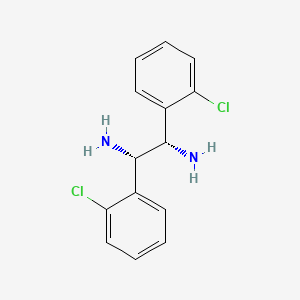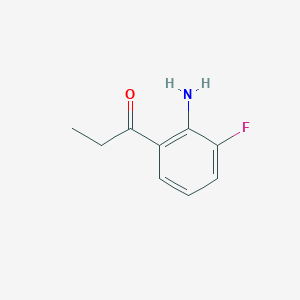
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triethylsilyloxy group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as 4-methylmorpholine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The triethylsilyloxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: It may serve as a probe to study biological pathways and interactions, especially those involving silyl groups.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with molecular targets through its functional groups. The triethylsilyloxy group can enhance the compound’s stability and facilitate its binding to specific proteins or enzymes. This interaction can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (1R,3aR,7aR)-1-[(2R,4S)-4-fluoro-6-methyl-6-[(triethylsilyl)oxy]heptan-2-yl]-7a-methyl-hexahydro-1H-inden-4-one
- (1R,3aR,7aR)-1-[(2S)-3,3-difluoro-6-methyl-6-[(triethylsilyl)oxy]heptan-2-yl]-7a-methyl-hexahydro-1H-inden-4-one
Uniqueness
The uniqueness of (7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, binding affinity, and ease of modification.
Properties
Molecular Formula |
C24H46O2Si |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(7aR)-7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19?,20?,21?,24-/m1/s1 |
InChI Key |
SSBPDZGZFAVZPC-KGQZTBJRSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2[C@@]1(CCCC2=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)

![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)

![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)








